

JNJ-65355394: A Technical Guide to its Role in Modulating Intracellular Signaling

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Compound of Interest

Compound Name: JNJ-65355394

Cat. No.: B12402582

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Abstract

JNJ-65355394 is a potent and selective inhibitor of O-GlcNAcase (OGA), a key enzyme in the dynamic post-translational modification of proteins known as O-GlcNAcylation. By blocking the removal of O-linked β -N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins, **JNJ-65355394** effectively increases global O-GlcNAcylation levels. This modulation of the "O-GlcNAc-ome" has profound effects on a multitude of intracellular signaling pathways, making **JNJ-65355394** a valuable chemical probe for studying the functional roles of O-GlcNAcylation and a potential therapeutic agent for a variety of diseases. This technical guide provides an in-depth overview of the mechanism of action of **JNJ-65355394**, a summary of its inhibitory activity, detailed experimental protocols for its use, and a visualization of its impact on intracellular signaling.

Introduction to O-GlcNAcylation and the Role of OGA

O-GlcNAcylation is a reversible post-translational modification that is analogous to phosphorylation in its dynamic nature and its widespread impact on cellular processes. The addition of O-GlcNAc is catalyzed by O-GlcNAc transferase (OGT), while its removal is exclusively mediated by O-GlcNAcase (OGA). This enzymatic pair maintains a dynamic equilibrium of protein O-GlcNAcylation that is highly responsive to cellular nutrient status and stress levels.

The O-GlcNAc modification is found on thousands of proteins involved in virtually all essential cellular functions, including:

- **Transcription and Translation:** O-GlcNAcylation of transcription factors and ribosomal proteins modulates gene expression and protein synthesis.
- **Signal Transduction:** Many signaling proteins, including kinases and phosphatases, are themselves O-GlcNAcylated, creating a complex interplay with phosphorylation.
- **Metabolism:** Key enzymes in glucose metabolism are regulated by O-GlcNAcylation, linking nutrient availability to cellular function.
- **Cell Cycle Control:** Proteins that govern cell cycle progression are O-GlcNAcylated, ensuring proper cell division.
- **Neurobiology:** O-GlcNAcylation is particularly abundant in the brain and has been implicated in neuronal function and neurodegenerative diseases.

Given the central role of OGA in controlling the O-GlcNAc landscape, its inhibition presents a powerful strategy to globally enhance protein O-GlcNAcylation and study the downstream consequences.

JNJ-65355394: An OGA Inhibitor

JNJ-65355394 has been identified as a potent and selective inhibitor of OGA. Its mechanism of action is centered on its ability to bind to the active site of the OGA enzyme, preventing it from hydrolyzing the O-GlcNAc moiety from substrate proteins. This leads to a time- and concentration-dependent increase in the O-GlcNAcylation of a wide array of intracellular proteins.

Quantitative Data

The inhibitory potency of **JNJ-65355394** against the OGA enzyme has been characterized in biochemical assays. The following table summarizes the key quantitative data, which has been compiled from patent literature (WO2018109202A1).

Parameter	Value	Description
OGA IC50	< 100 nM	The half-maximal inhibitory concentration against purified human OGA enzyme.
Cellular EC50	< 500 nM	The half-maximal effective concentration for increasing O-GlcNAcylation in a cellular context.

Note: Specific values are often presented as ranges in patent literature to protect intellectual property. The provided values represent the general potency range disclosed for **JNJ-65355394** and its analogs.

Experimental Protocols

The following are representative protocols for evaluating the activity of **JNJ-65355394**. These are based on standard methodologies in the field and information derived from patent literature.

OGA Enzyme Inhibition Assay (Biochemical)

This assay determines the direct inhibitory activity of **JNJ-65355394** on the purified OGA enzyme.

Materials:

- Recombinant human OGA enzyme
- Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl- β -D-glucosaminide)
- Assay Buffer (e.g., 50 mM MES, pH 6.5, 50 mM NaCl, 0.1% BSA)

- **JNJ-65355394** (dissolved in DMSO)

- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **JNJ-65355394** in assay buffer. The final DMSO concentration should be kept below 1%.
- Add 25 μ L of the **JNJ-65355394** dilution or vehicle (DMSO in assay buffer) to the wells of the microplate.
- Add 25 μ L of the OGA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 50 μ L of the fluorogenic substrate to each well.
- Incubate the plate at 37°C for 30-60 minutes.
- Stop the reaction by adding a stop solution (e.g., 100 μ L of 0.5 M glycine, pH 10.4).
- Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for 4-Methylumbelliferone).
- Calculate the percent inhibition for each concentration of **JNJ-65355394** and determine the IC50 value by fitting the data to a dose-response curve.

Cellular O-GlcNAcylation Assay (Western Blot)

This assay measures the ability of **JNJ-65355394** to increase O-GlcNAc levels in cultured cells.

Materials:

- Cell line of interest (e.g., HEK293, SH-SY5Y)
- Cell culture medium and reagents

- **JNJ-65355394** (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
- Primary antibody for a loading control (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

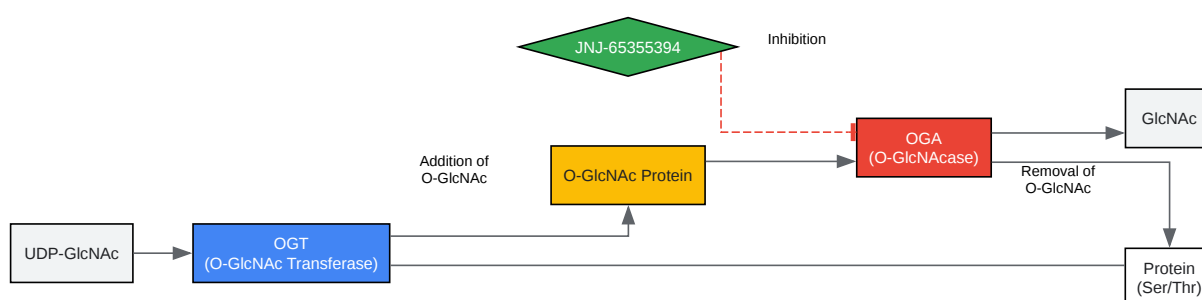
Procedure:

- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of **JNJ-65355394** or vehicle (DMSO) for a desired time period (e.g., 18-24 hours).
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
- Quantify the band intensities to determine the fold-increase in O-GlcNAcylation relative to the vehicle-treated control.

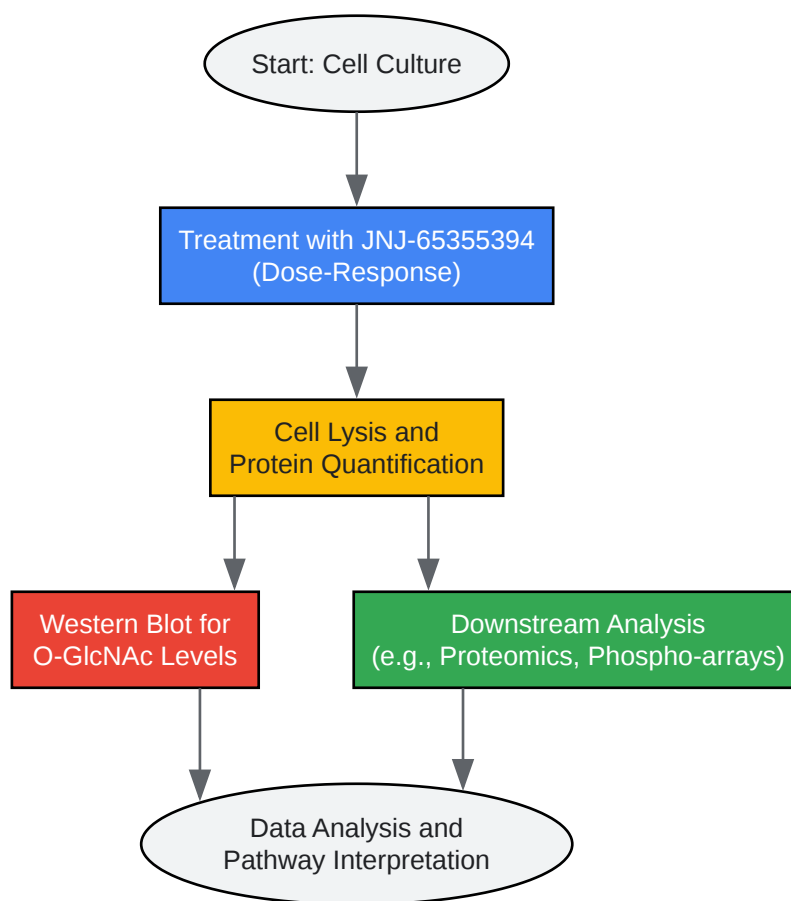
Signaling Pathways and Experimental Workflows

The inhibition of OGA by **JNJ-65355394** has a cascading effect on numerous signaling pathways. The following diagrams illustrate the core mechanism and a typical experimental workflow.



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Caption: O-GlcNAc Cycling and Inhibition by **JNJ-65355394**.



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Caption: Workflow for Assessing **JNJ-65355394** Cellular Activity.

Conclusion

JNJ-65355394 is a valuable pharmacological tool for investigating the complex and widespread roles of O-GlcNAcylation in cellular signaling. Its potency and selectivity for OGA allow for the controlled elevation of global O-GlcNAc levels, enabling researchers to dissect the intricate interplay between O-GlcNAcylation and other post-translational modifications, and to explore the functional consequences in various physiological and pathological contexts. The data and protocols presented in this guide provide a foundation for the effective use of **JNJ-65355394** in advancing our understanding of O-GlcNAc biology and its potential as a therapeutic target.

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